Mutant IDH1 inhibitor -

Mutant IDH1 inhibitor

Catalog Number: EVT-273912
CAS Number:
Molecular Formula: C25H34N6O3
Molecular Weight: 466.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mutant IDH1 inhibitors are a class of small molecule compounds designed to target and inhibit the activity of mutated isocitrate dehydrogenase 1 (IDH1) enzymes found in various cancers, including gliomas, acute myeloid leukemia (AML), chondrosarcoma, and cholangiocarcinoma. [, , , , , , , , , ]

These mutations typically occur at residue arginine 132 (R132), most commonly as R132H. [, , , , , , ] While wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), mutant IDH1 gains a neomorphic activity, reducing α-KG to D-2-hydroxyglutarate (D-2-HG). [, , , , , , ] D-2-HG, an oncometabolite, competitively inhibits α-KG-dependent enzymes, leading to epigenetic dysregulation, impaired cellular differentiation, and tumorigenesis. [, , , , , , , ]

Mutant IDH1 inhibitors aim to block the production of D-2-HG, reversing the aberrant epigenetic landscape, promoting differentiation, and ultimately suppressing tumor growth. [, , , , , , , ] These inhibitors are highly selective for mutant IDH1, sparing wild-type IDH1 and exhibiting minimal effects on other metabolic enzymes. [, , , , , , , ]

Synthesis Analysis

Various synthesis strategies have been employed to develop mutant IDH1 inhibitors. Many papers discuss the optimization of specific chemical scaffolds to improve potency, selectivity, and pharmacokinetic properties. [, ]

For example, the development of IDH305 involved exploring 3-pyrimidin-4-yl-oxazolidin-2-ones as potential inhibitors. [] Optimization focused on targeting an allosteric induced pocket of IDH1R132H and improving brain penetration. [] Another study focused on optimizing 3-pyrimidin-4-yl-oxazolidin-2-ones by enhancing in vitro and in vivo metabolic stability. [] This led to the identification of compound 19, a potent and selective mutant IDH1 inhibitor with excellent oral bioavailability and brain penetration in rodents. []

Molecular Structure Analysis

The primary chemical reaction associated with mutant IDH1 inhibitors is their binding to the mutant IDH1 enzyme. This interaction inhibits the neomorphic activity of the enzyme, specifically the reduction of α-KG to D-2-HG. [, , , , , ]

Mechanism of Action

Mutant IDH1 inhibitors function by selectively binding to the mutant IDH1 enzyme and blocking its neomorphic catalytic activity. [, , , , , ] This inhibition prevents the conversion of α-KG to D-2-HG, reducing D-2-HG levels in the cell. [, , , , , , , ]

The lowered D-2-HG levels reverse the aberrant epigenetic landscape caused by the oncometabolite, leading to the reactivation of α-KG-dependent enzymes, including histone and DNA demethylases. [, , , , , , ] This, in turn, promotes cellular differentiation and suppresses the proliferation and survival of cancer cells. [, , , , , , ]

For instance, treatment with the mutant IDH1 inhibitor AGI-5198 has been shown to decrease D-2-HG levels and inhibit colony formation, migration, and cell cycling while inducing apoptosis in human chondrosarcoma cells. [] Similarly, DS-1001b significantly decreased 2-HG levels and tumor growth in subcutaneous and intracranial xenograft models derived from a patient with glioblastoma harboring the IDH1 mutation. []

In AML, mutant IDH1 inhibitors, like BAY-1436032, have demonstrated efficacy by promoting differentiation, inhibiting leukemia stem cell self-renewal, and prolonging survival in preclinical models. []

Physical and Chemical Properties Analysis
  • Brain penetration: For gliomas and other brain tumors, the ability of the inhibitor to cross the blood-brain barrier is essential. [, , , , ] This property is often assessed using rodent models. [, , , ] For instance, DS-1001b was designed for high blood-brain barrier permeability and demonstrated efficacy in intracranial xenograft models of glioblastoma. []
  • Oral bioavailability: This property determines the fraction of the drug that reaches the systemic circulation after oral administration. [] Improved oral bioavailability allows for more convenient dosing regimens and potentially enhanced patient compliance. [] The development of compound 19 highlighted the optimization of oral bioavailability in rodents. []
  • Metabolic stability: The rate at which the inhibitor is metabolized by the body impacts its duration of action and potential for drug-drug interactions. [, ] Studies have focused on modifying the chemical structure to enhance metabolic stability and reduce the formation of reactive metabolites. [, ]
  • Solubility: Adequate solubility is crucial for drug formulation and delivery. [] Modifications to the chemical structure may be required to improve solubility and enhance the bioavailability of the inhibitor. []
Applications
  • Inhibition of D-2-HG Production: Mutant IDH1 inhibitors effectively reduce D-2-HG levels in both in vitro and in vivo models of IDH1-mutated cancers. [, , , , , , , , ] This reduction in the oncometabolite has been observed in various cancer cell lines, patient-derived xenograft models, and even in serum samples from patients treated with these inhibitors. [, , , , , , , , , ]
  • Reversal of Epigenetic Dysregulation: By inhibiting D-2-HG production, mutant IDH1 inhibitors can reverse the aberrant epigenetic landscape associated with IDH1 mutations. [, , , , , , ] This reversal has been demonstrated through changes in DNA and histone methylation patterns, leading to the reactivation of silenced genes involved in cellular differentiation and tumor suppression. [, , , , , , ]
  • Promotion of Differentiation: Treatment with mutant IDH1 inhibitors has been shown to promote differentiation in various cancer cell lines and preclinical models. [, , , , , , ] For instance, in AML cells, these inhibitors induce morphologic and phenotypic differentiation, leading to a reduction in leukemia stem cell self-renewal and enhanced cell death. [] Similarly, in glioblastoma models, treatment with DS-1001b induced the expression of glial fibrillary acidic protein, suggesting a promotion of glial differentiation. []
  • Suppression of Tumor Growth: In preclinical models, mutant IDH1 inhibitors have demonstrated efficacy in suppressing tumor growth across various cancer types. [, , , , , , ] This has been observed in both subcutaneous and intracranial xenograft models, showcasing their potential as therapeutic agents. [, ]
  • Potential for Combination Therapies: Research suggests that combining mutant IDH1 inhibitors with other therapeutic approaches, such as chemotherapy or epigenetic therapies, may enhance their efficacy. [, , , ] Studies have shown synergistic effects when combining IDH1 inhibitors with azacitidine in AML models or with inhibitors of KDM6A/B and HDACs in glioma models. [, ]
  • Biomarker Development: D-2-HG levels can serve as a biomarker for monitoring response to mutant IDH1 inhibitor therapy. [, , ] Several studies have successfully measured D-2-HG levels in patient samples, including serum, plasma, urine, and tumor tissue, before and after treatment with these inhibitors. [, , ]
  • Understanding the Role of Wild-Type IDH1: While mutant IDH1 is the primary target, some research suggests that wild-type IDH1 may also play a role in cancer cell survival and resistance to therapy. [, ] Understanding the interplay between mutant and wild-type IDH1 is crucial for optimizing therapeutic strategies. [, ]
Future Directions
  • Development of Next-Generation Inhibitors: Research is ongoing to develop more potent, selective, and brain-penetrant inhibitors with improved pharmacokinetic properties and reduced potential for resistance. [, , , ] This involves exploring novel chemical scaffolds, optimizing existing structures, and investigating covalent binding mechanisms. [, , , ]
  • Exploring Combination Therapies: Identifying synergistic combinations of mutant IDH1 inhibitors with other therapeutic modalities, such as chemotherapy, immunotherapy, and epigenetic therapies, holds significant promise for enhancing treatment efficacy and overcoming resistance. [, , , ]
  • Investigating Resistance Mechanisms: Understanding how cancer cells develop resistance to mutant IDH1 inhibitors is crucial for developing strategies to overcome treatment failure. [, ] This involves studying potential resistance mutations, adaptive changes in metabolic pathways, and the role of wild-type IDH1. [, ]
  • Expanding Clinical Applications: While currently approved for AML, mutant IDH1 inhibitors are being investigated in clinical trials for various solid tumors, including gliomas, chondrosarcoma, and cholangiocarcinoma. [, , , , , , , ] Further research is needed to optimize dosing regimens, identify predictive biomarkers, and evaluate long-term efficacy and safety in diverse patient populations. [, , , , , , , ]
  • Understanding the Role of IDH1 in the Tumor Microenvironment: Research suggests that D-2-HG may exert paracrine effects on cells within the tumor microenvironment, impacting immune cell infiltration and tumor progression. [, ] Investigating these effects and their implications for therapy is an important area for future research. [, ]

Ivosidenib (AG-120)

Compound Description: Ivosidenib is a first-in-class, oral, selective inhibitor of mutant IDH1. It demonstrates potent 2-HG lowering in tumor models and exhibits the ability to induce differentiation of primary patient AML samples ex vivo []. Clinical trials demonstrated its acceptable safety profile and clinical activity in patients with cancers harboring an IDH1 mutation []. It has shown benefit in phase I and III trials for patients with IDH1 mutant ICC [] and has been approved for the treatment of patients with IDH1-mutated AML in the relapsed and refractory setting [].

DS-1001b

Compound Description: DS-1001b is a novel, orally bioavailable, selective mutant IDH1 inhibitor. This drug displays high blood–brain barrier (BBB) permeability and effectively inhibits IDH1R132H []. DS-1001b demonstrates potent anti-tumor activity by impairing tumor growth and decreasing 2-HG levels in preclinical models, including subcutaneous and intracranial xenograft models derived from a patient with glioblastoma harboring an IDH1 mutation [].

IDH305

Compound Description: IDH305 is a potent and selective mutant IDH1 inhibitor developed through optimization efforts focusing on 3-pyrimidin-4-yl-oxazolidin-2-ones as a chemical scaffold []. It has demonstrated brain exposure in rodents and exhibited in vivo correlation of 2-HG reduction and efficacy in a patient-derived IDH1 mutant xenograft tumor model [].

BAY-1436032

Compound Description: BAY-1436032 is a novel, highly active, oral pan-mutant IDH1 inhibitor designed for clinical evaluation []. This inhibitor demonstrates high efficacy against various IDH1 mutations, including the five major IDH1R132 mutation types [, ]. In preclinical models, BAY-1436032 successfully cleared leukemic blasts in peripheral blood, prolonged survival by inducing differentiation, and inhibiting leukemia stem cell self-renewal [].

AGI-5198

Compound Description: AGI-5198 is an IDH1 inhibitor that effectively abrogates the production of the oncometabolite D-2-hydroxyglutarate (D-2HG) by mutant IDH1 in glioma models []. It exhibits anti-tumor activity by decreasing D-2HG levels, dramatically inhibiting colony formation and migration, interrupting cell cycling, and inducing apoptosis in human chondrosarcoma cells harboring IDH1 mutations [].

Properties

Product Name

(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one

IUPAC Name

(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C25H34N6O3

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C25H34N6O3/c1-17(2)22-16-34-25(33)31(22)23-9-10-26-24(28-23)27-18(3)21-7-5-20(6-8-21)15-29-11-13-30(14-12-29)19(4)32/h5-10,17-18,22H,11-16H2,1-4H3,(H,26,27,28)/t18-,22+/m0/s1

InChI Key

BEWLUEOYYPKPQL-PGRDOPGGSA-N

SMILES

CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCN(CC4)C(=O)C

Solubility

Soluble in DMSO

Canonical SMILES

CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCN(CC4)C(=O)C

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.